![molecular formula C29H35FN4O3 B12451912 (3-Fluorophenyl)[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]methanone](/img/structure/B12451912.png)
(3-Fluorophenyl)[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Fluorophenyl)[4-(4-nitro-3-{[1-(tricyclo[3311~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]methanone is a complex organic compound with a unique structure that includes a fluorophenyl group, a nitrophenyl group, and a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorophenyl)[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the fluorophenyl and nitrophenyl precursors, which are then subjected to a series of reactions including nitration, amination, and piperazine ring formation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for adding reagents, controlling temperature, and monitoring reaction progress can enhance efficiency and safety. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Fluorophenyl)[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, or dichloromethane are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-Fluorophenyl)[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological targets. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biochemical pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to fields like electronics, coatings, and polymers.
Wirkmechanismus
The mechanism of action of (3-Fluorophenyl)[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Fluorophenyl)piperazine: A simpler compound with a similar piperazine ring structure.
4-Nitrophenylpiperazine: Contains the nitrophenyl group but lacks the fluorophenyl and tricyclodecyl groups.
Uniqueness
What sets (3-Fluorophenyl)[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]methanone apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C29H35FN4O3 |
|---|---|
Molekulargewicht |
506.6 g/mol |
IUPAC-Name |
[4-[3-[1-(1-adamantyl)ethylamino]-4-nitrophenyl]piperazin-1-yl]-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C29H35FN4O3/c1-19(29-16-20-11-21(17-29)13-22(12-20)18-29)31-26-15-25(5-6-27(26)34(36)37)32-7-9-33(10-8-32)28(35)23-3-2-4-24(30)14-23/h2-6,14-15,19-22,31H,7-13,16-18H2,1H3 |
InChI-Schlüssel |
ZJGZIICLBHTMIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC4=C(C=CC(=C4)N5CCN(CC5)C(=O)C6=CC(=CC=C6)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(2-nitrophenyl)sulfonyl]biphenyl-4-carbohydrazide](/img/structure/B12451833.png)
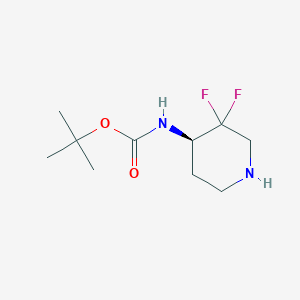
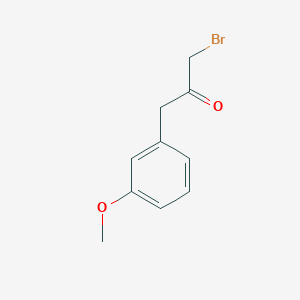

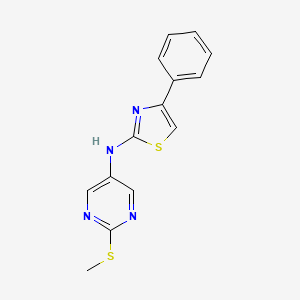


![5-tert-butyl-N-[(5-methylfuran-2-yl)methylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B12451879.png)
![2-(4-cyclohexylphenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B12451893.png)
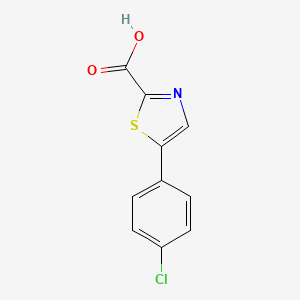
![N-[2-(benzylamino)-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl]propanamide](/img/structure/B12451908.png)
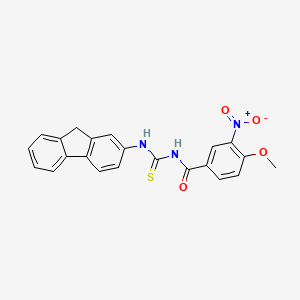
![N'-[(3Z)-5-bromo-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-4-methoxybenzohydrazide](/img/structure/B12451931.png)
![N-[(4-methylcyclohexyl)carbonyl]phenylalanine](/img/structure/B12451934.png)
